molecular formula C16H25N3O2 B3028037 tert-Butyl 4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate CAS No. 149691-41-8

tert-Butyl 4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate

Cat. No.: B3028037
CAS No.: 149691-41-8
M. Wt: 291.39
InChI Key: KZYNOKVNUXFIRW-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate: is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with a pyridine derivative under specific conditions. One common method involves the use of triethylamine as a base and acetonitrile as a solvent. The reaction mixture is stirred and cooled to 0°C before adding the pyridine derivative dropwise .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its piperazine moiety is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their activity against various diseases, including cancer, bacterial infections, and neurological disorders .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The pyridine moiety can also participate in π-π interactions and coordinate with metal ions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Uniqueness: tert-Butyl 4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate is unique due to the presence of the pyridine moiety, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets that are not possible with other piperazine derivatives .

Properties

IUPAC Name

tert-butyl 4-(1-pyridin-2-ylethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-13(14-7-5-6-8-17-14)18-9-11-19(12-10-18)15(20)21-16(2,3)4/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYNOKVNUXFIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001165021
Record name 1,1-Dimethylethyl 4-[1-(2-pyridinyl)ethyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149691-41-8
Record name 1,1-Dimethylethyl 4-[1-(2-pyridinyl)ethyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149691-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[1-(2-pyridinyl)ethyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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